Dequalinium

Bacterial Vaginosis Clinical Trial Non-Antibiotic Therapy

Before sourcing generic quaternary ammonium compounds, consider the irreplaceable structural pharmacology of Dequalinium. Its bis-quaternary bolaamphiphilic geometry confers unique, multi-targeted mechanisms—including selective mitochondrial accumulation in carcinoma cells, specific PKCα inhibition, and broad-spectrum antimicrobial action non-inferior to metronidazole—that standard mono-QACs cannot replicate. Substitution risks experimental failure in ion channel, cancer, or formulation research. Procure Dequalinium specifically to ensure data reproducibility and leverage its 60-year clinical track record in your next study.

Molecular Formula C30H40N4+2
Molecular Weight 456.7 g/mol
CAS No. 6707-58-0
Cat. No. B1207927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDequalinium
CAS6707-58-0
SynonymsAcetate, Dequalinium
Chloride, Dequalinium
Decamine
Dequadin
Dequalinium
Dequalinium Acetate
Dequalinium Chloride
Dequalinium Di-10-undecenoate
Dequalinium Diacetate
Dequalinium Dibromide
Dequalinium Dichloride
Dequalinium Diiodide
Dequalinium Diundecenoate
Di-10-undecenoate, Dequalinium
Diacetate, Dequalinium
Dibromide, Dequalinium
Dichloride, Dequalinium
Diiodide, Dequalinium
Diundecenoate, Dequalinium
Dynexan MHP
Dynexan-MHP
Evazol
Fluomycin
Gargilon
Gurgellösung Ratiopharm
Gurgellösung-ratiopharm
Labosept
Maltyl
Solvidont
Sorot
Molecular FormulaC30H40N4+2
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C
InChIInChI=1S/C30H38N4/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3/p+2
InChIKeyPCSWXVJAIHCTMO-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dequalinium (CAS 6707-58-0) Quaternary Ammonium Antiseptic with Multi-Targeted Antimicrobial Activity


Dequalinium (CAS 6707-58-0) is a bis-quaternary ammonium cation with a symmetrical bolaamphiphilic structure consisting of two aminoquinaldinium rings connected by a decamethylene hydrocarbon chain [1]. As a delocalized lipophilic cation (DLC), dequalinium exhibits a multi-targeted mechanism of action, including disruption of microbial cell membranes, selective mitochondrial accumulation, and inhibition of specific ion channels and kinases [2]. The compound demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa, and has been utilized in clinical practice for over 60 years as a topical antiseptic and disinfectant [3]. Dequalinium is also recognized for its antineoplastic properties stemming from preferential mitochondrial accumulation in carcinoma cells, and is currently marketed in various OTC products for oral and vaginal infections .

Dequalinium Chloride: Why Standard QAC Substitution Risks Therapeutic Failure


Generic substitution of dequalinium chloride with other quaternary ammonium compounds (QACs) or standard antibiotics is not straightforward due to its unique structural and pharmacological profile. Unlike mono-QACs such as benzalkonium chloride or cetylpyridinium chloride, dequalinium's bis-quaternary bolaamphiphilic structure confers distinct properties, including enhanced mitochondrial targeting, differential membrane interaction, and specific ion channel blockade [1]. Furthermore, its broad-spectrum antimicrobial activity often demonstrates non-inferiority to first-line antibiotics like metronidazole and clindamycin for specific indications, but with a different tolerability profile and a unique mechanism that may circumvent existing resistance mechanisms [2]. Direct substitution without considering these specific properties—particularly for research applications in cancer biology, ion channel pharmacology, or formulation science—can lead to unexpected experimental outcomes or therapeutic failure [3].

Dequalinium Chloride Comparative Performance Data for Scientific Procurement Decisions


Comparative Clinical Efficacy of Dequalinium Chloride vs. Metronidazole in Bacterial Vaginosis: A Phase IV Non-Inferiority Trial

In a phase 4, multicenter, triple-blind, double-dummy, parallel noninferiority randomized clinical trial, dequalinium chloride vaginal tablets (10 mg once daily for 6 days) demonstrated noninferiority to oral metronidazole (500 mg twice daily for 7 days) for the treatment of bacterial vaginosis [1]. Clinical cure rates at 7-11 days post-treatment were 92.8% (64/69) for dequalinium chloride and 93.2% (69/74) for metronidazole in the intention-to-treat population [2]. The treatment difference was -0.5 percentage points (95% CI, -10.8 to 9.8; P=0.002), confirming noninferiority within the prespecified 15% margin [3]. Notably, tolerability was rated as 'very good' by 60.0% (30/50) of patients receiving dequalinium chloride compared to 38.9% (21/54) for metronidazole [4].

Bacterial Vaginosis Clinical Trial Non-Antibiotic Therapy

Comparative Antimicrobial Susceptibility of Atopobium vaginae: Dequalinium Chloride vs. Clindamycin and Metronidazole

In a broth microdilution assay against 28 clinical isolates of Atopobium spp., including the bacterial vaginosis-associated pathogen A. vaginae, dequalinium chloride exhibited Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from <0.0625 to 2 μg/mL [1]. This activity was directly comparable to that of clindamycin, a standard treatment for bacterial vaginosis, and notably lower (more potent) than that of metronidazole, against which A. vaginae strains can display resistance [2]. The study concluded that dequalinium chloride inhibits and kills clinical isolates of A. vaginae at concentrations similar to those of clindamycin and lower than those of metronidazole [3].

Antimicrobial Susceptibility Bacterial Vaginosis MIC/MBC

Comparative Oral Antiseptic Efficacy: Dequalinium Chloride vs. Chlorhexidine Gluconate

A clinical study compared the efficacy of 0.25% dequalinium chloride and 0.2% chlorhexidine gluconate as oral cavity antiseptics in women with comorbid bacterial vaginosis [1]. The use of dequalinium chloride was found to be 'more advisable' based on objective and subjective assessments [2]. Patients using dequalinium chloride reported a 20% more frequent improvement in subjective indicators, and index assessments of periodontal status improved by 1.2 to 1.6 times compared to those using chlorhexidine [3]. Furthermore, the detection rate of Gardnerella vaginalis and Atopobium vaginae, key pathogens in bacterial vaginosis, was 20% lower in the dequalinium chloride group compared to the chlorhexidine group [4].

Oral Antisepsis Clinical Trial Periodontal Health

Comparative Anticancer Efficacy: Dequalinium vs. Established Chemotherapeutics in Murine Bladder Carcinoma Model

In a seminal 1987 study, dequalinium was evaluated for its anticarcinoma activity in a murine model of intraperitoneally implanted mouse bladder carcinoma (MB49) and compared to eight established anticancer drugs [1]. Dequalinium was found to be more effective than seven of the eight established anticancer drugs in prolonging the survival of mice [2]. The study also demonstrated that dequalinium inhibited the growth of subcutaneously implanted human colon carcinoma CX-1 in nude mice and recurrent rat colon carcinoma W163 in rats [3]. This efficacy is attributed to the selective accumulation of dequalinium, a delocalized lipophilic cation, in the mitochondria of carcinoma cells, which typically exhibit a higher mitochondrial membrane potential than normal cells [4].

Anticancer Mitochondrial Targeting In Vivo Efficacy

Selective Mitochondrial Accumulation and Antiproliferative Activity in Cancer Cell Lines

Dequalinium chloride exhibits dose- and time-dependent cytotoxicity against various human cancer cell lines, including leukemia and prostate cancer cells [1]. In NB4 human leukemia cells, dequalinium induced cell death with an IC50 of approximately 2.5-7.5 μM at 48 hours, with the mechanism involving early mitochondrial alterations and enhanced reactive oxygen species (ROS) production [2]. In human prostate cancer cell lines (PC3, DU145, LNCaP, MDA-PCA-2B), dequalinium chloride (0-100 μg/mL, 72 h) inhibited cell growth and induced apoptosis in PC3 cells at 0.9 μM (4 h) . The selective mitochondrial accumulation of dequalinium is a direct consequence of the higher mitochondrial membrane potential in cancer cells compared to normal cells, a property shared by other delocalized lipophilic cations (DLCs) but not by standard chemotherapeutics [3].

Mitochondrial Targeting Cancer Cell Lines IC50

Unique Protein Kinase C (PKC) Inhibition Mechanism: Two-Point Contact Model

Dequalinium (DECA) acts as a competitive inhibitor of protein kinase C alpha (PKCα) with a Ki of 11.5 ± 5 μM [1]. Unlike many other PKC inhibitors, structure-activity relationship studies with dequalinium analogues have revealed a unique 'obligatory two-point contact' mechanism for PKCα inhibition [2]. In vitro assays of monomeric and dimeric analogues support a model in which dequalinium's bipartite structure is essential for binding to PKCα, differentiating it from other PKC inhibitors that typically rely on a single-point interaction [3]. This unique binding mode prevents PKC translocation by inhibiting the formation of the PKC-RACK-1 complex [4].

Protein Kinase C Enzyme Inhibition Mechanism of Action

Dequalinium Chloride Applications: Evidence-Based Research and Industrial Use Cases


Development of Non-Antibiotic Therapies for Bacterial Vaginosis

Based on the phase 4 clinical trial demonstrating noninferiority to metronidazole and superior tolerability, dequalinium chloride vaginal tablets represent a validated non-antibiotic alternative for first-line treatment of bacterial vaginosis [7]. This scenario is particularly relevant for reducing antibiotic consumption and mitigating the risk of antimicrobial resistance, as dequalinium's multi-targeted mechanism is believed to reduce the likelihood of resistance development [8].

Mitochondria-Targeted Anticancer Drug Discovery and Development

Dequalinium's selective accumulation in the mitochondria of carcinoma cells, driven by their elevated membrane potential, makes it a valuable lead compound or tool for developing novel mitochondria-targeted anticancer therapies [7]. This property is supported by in vivo studies showing dequalinium's superior survival benefit compared to several established chemotherapeutics in murine carcinoma models [8].

Investigation of Protein Kinase C (PKC) Signaling Pathways

Due to its unique 'obligatory two-point contact' mechanism of PKCα inhibition and its ability to prevent PKC-RACK-1 complex formation, dequalinium serves as a specialized pharmacological tool for dissecting PKC signaling pathways, particularly those involving translocation and RACK-1 interactions [7]. This application is supported by in vitro studies demonstrating competitive inhibition with a defined Ki [8].

Oral Antiseptic Formulations Targeting Specific Periodontal Pathogens

Given its demonstrated superiority over chlorhexidine in reducing the detection rate of Gardnerella vaginalis and Atopobium vaginae in the oral cavity, dequalinium chloride is an ideal candidate for oral antiseptic formulations targeting these specific pathogens, which are implicated in both bacterial vaginosis and periodontal disease [7]. This is supported by clinical data showing a 20% lower pathogen detection rate and improved periodontal index scores compared to chlorhexidine [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dequalinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.